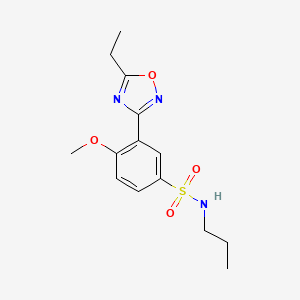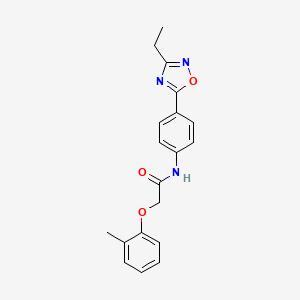
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as CPP-109, is a promising drug candidate for the treatment of addiction and neurological disorders. This compound is a derivative of the naturally occurring alkaloid, ibogaine, which has been used for centuries in traditional medicine in West Africa. CPP-109 has shown great potential in preclinical and clinical studies for the treatment of addiction to cocaine, methamphetamine, and alcohol.
Mécanisme D'action
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide works by inhibiting the enzyme, histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. HDAC inhibition has been shown to enhance the expression of genes involved in learning and memory, which may explain the therapeutic effects of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide on addiction and neurological disorders.
Biochemical and Physiological Effects
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to increase the levels of the neurotransmitter, dopamine, in the brain, which is thought to be involved in the rewarding effects of drugs of abuse. N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is its specificity for HDAC inhibition, which reduces the risk of off-target effects. However, the synthesis of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires specialized equipment and expertise, which may limit its use in laboratory experiments.
Orientations Futures
There are a number of future directions for the development of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide. One area of research is the optimization of the synthesis process to make it more efficient and cost-effective. Another area of research is the exploration of the therapeutic potential of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel HDAC inhibitors based on the structure of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide may lead to the discovery of new drug candidates for the treatment of addiction and neurological disorders.
In conclusion, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a promising drug candidate for the treatment of addiction and neurological disorders. Its specificity for HDAC inhibition and promising preclinical and clinical results make it an attractive target for further research and development.
Méthodes De Synthèse
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is synthesized by the reaction of ibogaine with phenylacetyl chloride and cyclopentylmagnesium bromide. The resulting compound is then treated with hydrochloric acid to form N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide. The synthesis of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of addiction and neurological disorders. In preclinical studies, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction. In clinical trials, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to be safe and well-tolerated, with promising results in the treatment of cocaine and methamphetamine addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(14-15-6-2-1-3-7-15)21-12-10-16(11-13-21)19(23)20-17-8-4-5-9-17/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQJDSYSWCBEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)




![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)





